alpha-Cyperone;(+)-alpha-Cyperone
Description
Alpha-Cyperone (C₁₅H₂₂O; molecular weight 218.33) is a bicyclic sesquiterpene ketone primarily isolated from the rhizomes of Cyperus rotundus (nutgrass), a plant widely used in traditional medicine . Its (+)-enantiomer, (+)-alpha-Cyperone, is the naturally occurring form, characterized by a specific stereochemistry that influences its biological activity .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aS)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12?,15-/m0/s1 |
InChI Key |
KUFXJZXMWHNCEH-CVRLYYSRSA-N |
Isomeric SMILES |
CC1=C2CC(CC[C@]2(CCC1=O)C)C(=C)C |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Alpha-Cyperone can be extracted from the rhizomes of Cyperus rotundus using supercritical fluid extraction methods. The compound is then separated through column chromatography on silica gel . Industrial production methods involve the use of supercritical solvents or ionic liquids to improve the yield and purity of the compound .
Chemical Reactions Analysis
Alpha-Cyperone undergoes several types of chemical reactions, including:
Oxidation: Alpha-Cyperone can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Alpha-Cyperone can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Antidepressant Effects:
- α-Cyperone has demonstrated antidepressant-like activities in mice exposed to chronic unpredictable mild stress (CUMS) .
- Studies have shown that α-Cyperone can significantly improve depressive phenotypes, as observed in sucrose preference tests, tail suspension tests, and forced swimming tests .
- The antidepressant mechanism may involve increased SIRT3 expression, reduced ROS production, and activation of NF-κB signaling in the hippocampus . α-Cyperone also appears to improve synaptic protein levels, such as Synapsin-1 and PSD-95, and enhance dendritic spine density .
Anti-inflammatory Properties:
- α-Cyperone has shown anti-inflammatory effects by downregulating the NF-κB and MAPKs signaling pathways . It can abolish the IL-1β-induced production of inflammatory cytokines in isolated rat chondrocytes, reducing levels of COX-2, TNF-α, IL-6, and iNOS in a dose-dependent manner .
- Molecular docking tests indicate that α-Cyperone can bind effectively to p65, p38, ERK, and JNK, inhibiting NF-κB activation by blocking its nuclear transfer and decreasing the phosphorylation of MAPKs .
- Animal studies have shown that α-Cyperone can prevent the development of osteoarthritis in mice .
Anticancer Activity:
- α-Cyperone has been reported to inhibit the proliferation of human cervical cancer HeLa cells .
- The mechanism may involve the ROS-mediated PI3K/Akt/mTOR signaling pathway .
Antifungal Activities:
- α-Cyperone exhibits fungicidal activity against different species of Candida .
- It can inhibit C. krusei completely at a concentration of 125 µg/mL .
- α-Cyperone reduces the thickness of the Cryptococcus neoformans capsule, a major virulence factor, and can reduce the number of capsulated cells .
Neuroprotective Effects:
- α-Cyperone has demonstrated neuroprotective effects against H2O2-induced oxidative stress and apoptosis in dopaminergic neuronal SH-SY5Y cells .
- It may also protect against paclitaxel-induced neuropathic pain by modulating the norepinephrine pathway .
Cardioprotective Effects:
- α-Cyperone is being investigated for its role in protecting cardiomyocytes against oxygen and glucose deprivation (OGD)-induced myocardial injury .
- It exerts anti-inflammatory effects by inactivating NF-κB to down-regulate COX-2 and IL-6 . α-Cyperone also appears to bridle apoptosis, oxidative stress, and mitochondrial dysfunction .
Data Table: Summary of α-Cyperone Applications
| Application | Details | Model System | Key Mechanisms |
|---|---|---|---|
| Antidepressant | Improves depressive phenotypes in CUMS mice | CUMS mice | Increases SIRT3 expression, reduces ROS production, activates NF-κB signaling, improves synaptic protein levels and dendritic spine density |
| Anti-inflammatory | Abolishes IL-1β-induced production of inflammatory cytokines in rat chondrocytes | Rat chondrocytes, mice | Downregulates NF-κB and MAPKs signaling pathways, inhibits NF-κB activation, decreases phosphorylation of MAPKs |
| Anticancer | Inhibits proliferation of human cervical cancer HeLa cells | HeLa cells | ROS-mediated PI3K/Akt/mTOR signaling pathway |
| Antifungal | Exhibits fungicidal activity against Candida species, reduces capsule thickness in Cryptococcus neoformans | Candida, Cryptococcus | Inhibits fungal growth, reduces capsule size |
| Neuroprotective | Protects against H2O2-induced oxidative stress and apoptosis in dopaminergic neurons, alleviates paclitaxel-induced neuropathic pain | SH-SY5Y cells, mice | Modulates norepinephrine pathway |
| Cardioprotective | Protects cardiomyocytes against oxygen and glucose deprivation-induced myocardial injury | Cardiomyocytes | Inactivates NF-κB, down-regulates COX-2 and IL-6, reduces apoptosis, oxidative stress, and mitochondrial dysfunction |
Case Studies
- Antidepressant Effects in CUMS Mice : In a study using CUMS mice, α-Cyperone was administered to evaluate its antidepressant activity. The results indicated that α-Cyperone significantly improved depressive phenotypes in behavioral tests such as the sucrose preference test, tail suspension test, and forced swimming test. Furthermore, biochemical analysis revealed increased SIRT3 expression, reduced ROS production, and activated NF-κB signaling in the hippocampus of treated mice, suggesting a potential mechanism for its antidepressant effects .
- Anti-inflammatory Action in Rat Chondrocytes and OA Mice : α-Cyperone was tested for its protective effects against IL-1β-induced inflammatory response and ECM degradation in rat chondrocytes. The study found that α-Cyperone abolished the production of inflammatory cytokines such as COX-2, TNF-α, IL-6, and iNOS in a dose-dependent manner. In vivo studies using a mouse model of arthritis demonstrated that α-Cyperone prevented the development of osteoarthritis, supporting its potential as an anti-OA drug .
- Antifungal Activity Against Candida krusei and Cryptococcus neoformans : α-Cyperone showed significant antifungal activity against Candida species and Cryptococcus neoformans. It inhibited the growth of C. krusei completely at a concentration of 125 µg/mL. Additionally, α-Cyperone reduced the thickness of the capsule in Cryptococcus neoformans, a major virulence factor, indicating its potential in combating fungal infections .
- Alleviation of Paclitaxel-Induced Neuropathic Pain in Mice : In a study on paclitaxel-induced neuropathic pain, α-cyperone was found to prevent the development of cold and mechanical pain in mice. The oral administration of C. rotundus extract and intraperitoneal administration of α-cyperone downregulated the gene and protein expressions of tyrosine hydroxylase and noradrenergic receptors, which were upregulated by paclitaxel. These results suggest that α-cyperone has potential as a preventive agent for chemotherapy-induced neuropathic pain .
Mechanism of Action
Alpha-Cyperone exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and reduction of reactive oxygen species.
Anti-inflammatory Activity: Alpha-Cyperone downregulates the expression of pro-inflammatory cytokines like IL-6 and COX-2, thereby reducing inflammation.
Neuroprotective Activity: The compound enhances neuroplasticity by increasing the expression of synaptic proteins and dendritic spine density.
Comparison with Similar Compounds
Key Properties :
- Physical Properties: Melting point: ~50–55°C; boiling point: ~300°C; soluble in ethanol, DMSO, and chloroform .
- Biological Activity : Demonstrates anti-inflammatory effects by inhibiting NF-κB, COX-2, and IL-6 pathways, and activating SIRT1 . It also destabilizes microtubules in brain cells, reducing neuroinflammation .
Comparison with Structurally Similar Compounds
Alpha-Cyperone belongs to the sesquiterpene class, which includes compounds with diverse structures and functions. Below is a comparative analysis with key analogs:
Allohedycaryol
- Structure : A tricyclic sesquiterpene alcohol.
- Activity: Limited data on biological targets, but structural studies highlight its stereochemical complexity .
Eudesmols (α- and β-Eudesmol)
- Structure : Tricyclic sesquiterpene alcohols.
- Source : Found in Eucalyptus species and other aromatic plants.
- Activity: Known for anti-inflammatory and neuroprotective effects, but mechanisms differ (e.g., β-eudesmol modulates TRP channels rather than NF-κB) .
- Key Difference : The absence of a ketone group in eudesmols may reduce their ability to inhibit COX-2 directly compared to alpha-Cyperone .
Nootkatone
- Structure : Bicyclic sesquiterpene ketone.
- Source : Found in grapefruit and vetiver.
- Activity : Anti-inflammatory and insect-repellent properties; acts via PPAR-γ/NF-κB pathways.
Pharmacological and Mechanistic Comparisons
Anti-Inflammatory Pathways
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of α-Cyperone relevant to experimental design?
- Answer : α-Cyperone (C₁₅H₂₂O, MW 218.33 g/mol) has a density of 0.97 g/cm³ and exhibits temperature-dependent stability: store at -20°C for 3 years (powder) or -80°C for 6 months (solvent) . Solubility varies:
- Ethanol : High solubility (≥10 mg/mL)
- DMSO : Moderate (5–10 mg/mL)
- Water : Poor (<1 mg/mL) .
Key analytical methods for purity verification include HPLC, NMR, and mass spectrometry (MS) . Computational methods (Joback, Crippen) predict properties like boiling point (~290°C) and logP (3.2), but experimental validation is critical due to method-specific discrepancies .
Q. What validated synthesis routes ensure enantiomeric purity of (+)-α-Cyperone?
- Answer : Stereospecific synthesis methods include:
- Caine & Gupton (1974) : Utilizes (+)-carvone as a chiral precursor for enantioselective cyclization .
- Agami et al. (1993) : Employs enantioselective catalysis (e.g., Sharpless epoxidation) to achieve >95% enantiomeric excess .
- Howe & McQuillin (1955) : Classic resolution via diastereomeric salt formation, though less efficient for large-scale production .
Researchers should validate chirality using polarimetry or chiral HPLC .
Advanced Research Questions
Q. How does α-Cyperone modulate NF-κB and MAPK signaling pathways to exert anti-inflammatory effects?
- Answer : α-Cyperone inhibits LPS-induced NF-κB activation by preventing IκBα degradation, reducing nuclear translocation of p65. Concurrently, it suppresses MAPK (p38, JNK, ERK) phosphorylation, leading to downstream inhibition of COX-2 and IL-6 transcription . Methodologically:
- Use Western blotting to monitor IκBα/p65 dynamics.
- Luciferase reporter assays quantify NF-κB/MAPK pathway activity .
- siRNA knockdown of Nck-2/Cdc42 confirms their role in actin cytoskeleton remodeling, a secondary anti-inflammatory mechanism .
Q. What experimental strategies resolve contradictions in reported solubility and bioactivity data for α-Cyperone?
- Answer : Discrepancies arise from:
- Solvent purity : Use HPLC-grade solvents to avoid interference .
- Temperature effects : Measure solubility at 25°C ± 0.5°C for consistency .
- Cell line variability : Validate anti-inflammatory activity in primary cells (e.g., murine macrophages) alongside RAW 264.7 cells .
Statistical approaches (e.g., meta-analysis of EC₅₀ values across studies) clarify bioactivity trends .
Q. How can researchers differentiate α-Cyperone’s direct molecular targets from downstream effects?
- Answer :
- Pull-down assays with biotinylated α-Cyperone identify direct binding partners (e.g., COX-2, Rac1) .
- CRISPR/Cas9 knockout models (e.g., IL-6⁻/⁻ macrophages) isolate pathway-specific effects .
- Kinetic studies (e.g., surface plasmon resonance) measure binding affinity to suspected targets .
Co-treatment with pathway-specific inhibitors (e.g., NF-κB inhibitor BAY 11-7082) distinguishes primary vs. secondary mechanisms .
Q. What are the implications of α-Cyperone’s dual inhibition of COX-2 and actin cytoskeleton remodeling in complex inflammatory models?
- Answer : Dual inhibition synergistically reduces PGE₂ (via COX-2 suppression) and neutrophil infiltration (via Rac1/Cdc42-mediated actin polymerization blockade) . Experimental design considerations:
- In vivo models : Use LPS-induced acute lung injury (ALI) in rodents to assess combined effects .
- Time-course studies : Differentiate early-phase (COX-2) vs. late-phase (cytoskeleton) effects .
- Transcriptomics : RNA-seq identifies crosstalk between prostaglandin and cytoskeleton pathways .
Data Contradictions and Methodological Solutions
Q. How should researchers address inconsistencies in α-Cyperone’s reported IC₅₀ values across anti-inflammatory assays?
- Answer : Variability stems from:
- Cell viability protocols : Ensure MTT/WST-1 assays are performed at 24h post-treatment to avoid cytotoxicity confounders .
- Dose standardization : Pre-treat cells with LPS (1 µg/mL, 1h) before α-Cyperone administration to synchronize inflammation .
- Inter-laboratory calibration : Use reference compounds (e.g., dexamethasone) to normalize IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
